3-Iodobut-2-enoic acid

Description

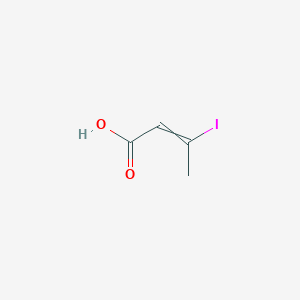

Structure

3D Structure

Properties

IUPAC Name |

3-iodobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDFWNXJFJAWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of Z-3-Iodobut-2-enoic acid vs E-isomer

An In-depth Technical Guide to the Thermodynamic Stability of Z-3-Iodobut-2-enoic acid vs E-isomer.

Executive Summary

The stereochemical configuration of 3-iodobut-2-enoic acid (also known as

This guide provides a definitive technical analysis of the stability landscape, driven by steric repulsion forces between the bulky iodine atom and the carboxyl group. It details the mechanistic pathway of isomerization, experimental protocols for synthesis and equilibration, and analytical methods for distinguishing the isomers.

Structural Analysis & Nomenclature

Stereochemical Definitions

Correct assignment of E and Z descriptors is paramount, as "cis" and "trans" can be ambiguous regarding the main chain versus priority groups.

| Isomer | IUPAC Designation | Configuration | Steric Interaction (Key) |

| (Z)-Isomer | (Z)-3-iodobut-2-enoic acid | Iodine and Carboxyl are cis (Same Side) | I |

| (E)-Isomer | (E)-3-iodobut-2-enoic acid | Iodine and Carboxyl are trans (Opposite Sides) | CH |

Note on CIP Priorities:

-

C3 Position: Iodine (Atomic #53) > Methyl (Carbon, Atomic #6).

-

C2 Position: Carboxyl (Carbon bonded to 3 Oxygens) > Hydrogen.

-

Therefore, when I and COOH are on the same side, it is Z (Zusammen).

Thermodynamic Drivers

The stability difference is governed primarily by steric strain (Van der Waals repulsion).

-

(Z)-Isomer Instability: The Iodine atom has a Van der Waals radius of ~1.98 Å. The Carboxyl group is planar and bulky. Placing these two groups cis to each other creates significant steric clash, destabilizing the molecule.

-

(E)-Isomer Stability: In the E-isomer, the Iodine is cis to the small Hydrogen atom, and the Methyl group is cis to the Carboxyl group. While the Methyl-Carboxyl interaction (allylic strain) exists (similar to Tiglic acid), it is energetically less penalizing than the Iodine-Carboxyl interaction.

Mechanistic Pathways: Kinetic vs. Thermodynamic Control

The synthesis of 3-iodobut-2-enoic acid typically proceeds via the addition of HI (or NaI/AcOH) to tetrolic acid (but-2-ynoic acid). This reaction is stereoselective but yields the less stable isomer initially.

Kinetic Pathway (Formation of Z)

The addition of iodide to the alkyne follows an anti-addition mechanism (specifically, nucleophilic attack of I

-

Nucleophilic Attack: Iodide attacks the

-carbon (C3) of the activated triple bond. -

Stereochemistry: The proton adds to the

-carbon (C2) from the opposite face (anti) to the iodine. -

Result: The Iodine and Hydrogen end up trans to each other. Consequently, the Iodine and Carboxyl group end up cis (Z-configuration).

Isomerization Pathway (Z E)

Under thermal stress or acid catalysis, the Z-isomer equilibrates to the E-isomer. This proceeds via a reversible protonation of the double bond or a conjugate addition-elimination sequence, allowing rotation around the C2-C3 bond to relieve the steric strain.

Caption: Reaction coordinate illustrating the kinetic formation of the Z-isomer and subsequent thermodynamic equilibration to the E-isomer.

Experimental Protocols

Synthesis of (Z)-3-Iodobut-2-enoic Acid (Kinetic Control)

This protocol maximizes the yield of the Z-isomer by preventing thermal equilibration.

Reagents:

-

Tetrolic acid (But-2-ynoic acid)

-

Sodium Iodide (NaI)[3]

-

Glacial Acetic Acid (AcOH)

Procedure:

-

Dissolution: Dissolve Tetrolic acid (1.0 equiv) and NaI (1.5 equiv) in glacial acetic acid (5 mL per mmol).

-

Reaction: Heat the mixture to 70°C (mild heating) for 1-2 hours. Note: Avoid reflux temperatures (>100°C) to minimize isomerization to E.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Extraction: Extract with diethyl ether (3x). Wash combined organics with saturated aqueous Na

S -

Isolation: Dry over MgSO

, filter, and concentrate in vacuo at low temperature (<30°C). -

Result: High purity (Z)-3-iodobut-2-enoic acid (solid).

Isomerization to (E)-3-Iodobut-2-enoic Acid (Thermodynamic Control)

To access the stable E-isomer, the Z-isomer is subjected to thermodynamic equilibration.

Procedure:

-

Setup: Dissolve the (Z)-acid (or crude mixture) in benzene or toluene.

-

Catalyst: Add a catalytic amount of Hydroiodic acid (HI) or Iodine (I

). -

Equilibration: Reflux the solution for 4–6 hours.

-

Monitoring: Monitor the E/Z ratio via

H NMR (see Section 5). The ratio should approach ~70:30 E:Z. -

Purification: The isomers can often be separated by fractional crystallization (if solids) or column chromatography (esters are easier to separate). The E-isomer is typically less polar due to the "trans" arrangement of dipoles compared to the Z-isomer.

Analytical Characterization

Distinguishing the isomers requires precise analysis of NMR coupling and chemical shifts.[4]

Proton NMR ( H NMR) Data

The vinyl proton chemical shift is the most diagnostic feature.

| Feature | (Z)-Isomer | (E)-Isomer | Mechanistic Reason |

| Vinyl Proton ( | ~6.3 - 6.5 ppm | ~6.15 ppm | Anisotropy of the C-I bond vs C=O. |

| Methyl Group ( | ~2.6 ppm | ~2.40 ppm | Proximity to Iodine/Carboxyl. |

| Geometry | H is trans to COOH | H is cis to COOH | Note: Usually, H cis to COOH is deshielded (downfield). However, the heavy atom effect of Iodine dominates here. |

Note: Chemical shifts may vary slightly depending on solvent (CDCl

Physical Properties

-

(Z)-Isomer: Typically a crystalline solid.

-

(E)-Isomer: Often an oil or low-melting solid (for the ester form), but the acid form is solid. The E-isomer has a lower dipole moment due to the opposing vectors of the C-I and C=O bonds.

Implications for Drug Development

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the stereochemistry of the vinyl halide is generally retained .

-

Using pure (Z)-3-iodobut-2-enoic acid will yield the (Z)-alkene product.

-

Using the thermodynamic (E)-isomer will yield the (E)-alkene product.

Critical Warning: If the cross-coupling reaction conditions are harsh (high heat, long reaction times), in situ isomerization of the starting material may occur, leading to mixtures. It is recommended to use the thermodynamically stable (E)-isomer if the target geometry allows, as it is less prone to degradation or scrambling during scale-up.

References

-

Synthesis and Biological Evaluation of Synthetic Retinoids. Royal Society of Chemistry (RSC) Advances. (2013). Describes the synthesis of Z-isomer and isomerization to E-isomer.

-

Total Synthesis of Enamide-Containing Natural Products. University of Glasgow PhD Thesis. (2013). Confirms the 70:30 E:Z equilibrium ratio and thermal isomerization protocols.

-

Thermodynamic Stability of 1,2-Diiodoethene. BenchChem Technical Guide. (2025). Provides foundational principles on iodine steric effects in alkenes.

-

Crystal Structure of (E)-dodec-2-enoic acid. Acta Crystallographica. (2015). Structural data on related unsaturated fatty acids confirming E-stability.[5]

Sources

- 1. 34450-60-7|(Z)-3-Iodobut-2-enoic acid|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Design and biological evaluation of synthetic retinoids: probing length vs. stability vs. activity - Molecular BioSystems (RSC Publishing) DOI:10.1039/C3MB70273A [pubs.rsc.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

Physical Properties and Thermodynamic Solubility Profile of 3-Iodocrotonic Acid: A Comprehensive Technical Guide

Executive Summary

3-Iodocrotonic acid (systematically named 3-iodo-2-butenoic acid) is a highly specialized, bifunctional α,β-unsaturated carboxylic acid. Featuring both a vinylic carbon-iodine (C(sp²)–I) bond and a terminal carboxylate, it serves as a critical linchpin in advanced organic synthesis. Its most notable application is in the total synthesis of complex marine natural products—such as the antimalarial macrolide Bastimolide B—where it functions as a bifunctional building block for sequential esterification and intramolecular Suzuki cross-coupling[1].

For drug development professionals and synthetic chemists, understanding the physicochemical boundaries, thermodynamic solubility, and handling protocols of 3-iodocrotonic acid is paramount. The heavy, highly polarizable iodine atom significantly alters the molecule's lipophilicity, lattice energy, and thermal stability, necessitating precise environmental controls during formulation and synthesis.

Chemical Identity & Structural Mechanics

The reactivity of (Z)-3-iodocrotonic acid is dictated by its "push-pull" electronic distribution. The electron-withdrawing nature of the carboxylic acid activates the alkene, while the vinylic iodine serves as an exceptional leaving group for transition-metal-catalyzed oxidative addition[2].

-

IUPAC Name: (Z)-3-Iodo-2-butenoic acid

-

CAS Registry Number: 89033-14-7

-

Molecular Formula: C₄H₅IO₂[3]

-

Canonical SMILES: CC(I)=CC(O)=O[3]

Physical Properties Matrix

The physical properties of 3-iodocrotonic acid reflect the delicate balance between the hydrogen-bonding capacity of the carboxyl group and the massive dispersion forces introduced by the iodine atom. The compound is thermally labile; exposure to ambient temperatures for prolonged periods can induce deiodination and polymerization.

| Property | Value / Description | Scientific Rationale & Causality |

| Molecular Weight | 211.99 g/mol [3] | The high mass is predominantly driven by the iodine atom (126.9 g/mol ), which increases the density of the solid crystal lattice. |

| Physical Appearance | White to brown solid | Pure crystals are white. A brown tint indicates trace iodine (I₂) liberation due to photodegradation or thermal decomposition. |

| Storage Temperature | 0–8 °C (Short-term) / -20 °C (Long-term),[4] | Cold storage is strictly required to suppress the kinetics of spontaneous dehalodecarboxylation and ensure reagent longevity. |

| pKa (Predicted) | ~4.00 ± 0.33[3] | The electron-withdrawing vinylic iodine slightly increases the acidity of the carboxylic acid compared to standard aliphatic acids. |

Thermodynamic Solubility Profile

Solubility is governed by the interplay between the crystal lattice energy and solvent-solute interactions. Because 3-iodocrotonic acid is amphiphilic (hydrophobic iodo-alkene tail, hydrophilic carboxyl head), its solubility is highly dependent on solvent polarity and, in aqueous systems, the pH of the matrix.

Aqueous Solubility & pH Dependency

Following the Henderson-Hasselbalch equation, the aqueous solubility of 3-iodocrotonic acid shifts dramatically around its pKa (~4.00)[3].

-

pH < 3.0 (Unionized State): The molecule exists primarily as the free acid. The massive, hydrophobic iodine atom dominates the hydration sphere, resulting in poor aqueous solubility (< 1 mg/mL).

-

pH > 5.0 (Ionized State): Deprotonation yields the crotonate anion. Ion-dipole interactions with water overcome the hydrophobic penalty of the iodine atom, leading to high aqueous solubility (> 50 mg/mL).

Organic Solvent Profile

| Solvent Class | Representative Solvents | Solubility Level | Mechanism of Solvation |

| Polar Aprotic | DMF, DMSO, Acetone | Very High | Strong dipole-dipole interactions; excellent solvation of the polarizable C-I bond without protonating the carboxylate. |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the carboxylic acid dimer disrupts the solid-state crystal lattice. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Favorable London dispersion forces between the solvent halogens and the iodine atom. |

| Non-Polar | Hexane, Heptane | Very Low | Inability to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state. |

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data and reproducible synthetic outcomes, the following protocols incorporate self-validating checkpoints.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

Causality Focus: This protocol uses a specialized filtration matrix to prevent the hydrophobic adsorption of the iodo-compound, which would otherwise artificially lower the quantified solubility.

-

Preparation: Add an excess of solid 3-iodocrotonic acid (approx. 100 mg) to a 5 mL glass vial containing 2 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

-

Equilibration: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C for 48 hours. Validation Check: Ensure solid material remains visible at the bottom of the vial; if it completely dissolves, the solution is not at equilibrium and more solid must be added.

-

Phase Separation: Extract 1 mL of the suspension and filter through a 0.22 µm PTFE syringe filter. Why PTFE? Polytetrafluoroethylene is highly inert and prevents the non-specific binding of the lipophilic iodine moiety, unlike nylon or cellulose filters.

-

Quantification: Dilute the filtrate into the linear dynamic range and analyze via HPLC-UV at λ = 230 nm. Validation Check: Monitor the chromatogram for secondary peaks (e.g., free iodine or degradation products) to confirm the compound remained stable during the 48-hour shaking period.

Self-validating shake-flask workflow for thermodynamic solubility determination.

Protocol 2: Integration into Macrolactone Synthesis (Intramolecular Suzuki Coupling)

Causality Focus: 3-Iodocrotonic acid is utilized here because the iodine atom acts as a highly reactive electrophile for Pd(0) insertion, enabling macrocyclization under mild conditions that preserve delicate stereocenters[2].

-

Esterification: React (Z)-3-iodocrotonic acid with the secondary alcohol of the target linear precursor using standard coupling reagents (e.g., EDC/DMAP) in anhydrous DCM at 0 °C.

-

Hydroboration: Treat the terminal alkene of the linear precursor with 9-BBN to generate the requisite alkylborane intermediate.

-

Cross-Coupling: Introduce a catalytic amount of Pd(PPh₃)₄ and a mild base (e.g., Cs₂CO₃) in a degassed THF/H₂O mixture. The Pd(0) catalyst undergoes rapid oxidative addition into the vinylic C–I bond of the crotonate moiety[1].

-

Macrocyclization: Transmetalation of the alkylborane onto the Pd(II) center, followed by reductive elimination, yields the closed macrolactone ring (e.g., Bastimolide B precursor)[1].

Mechanistic sequence for macrolactone synthesis utilizing (Z)-3-iodocrotonic acid.

Strategic Outlook

For drug development professionals, 3-iodocrotonic acid represents a high-value, high-risk building block. Its bifunctional nature allows for the rapid assembly of complex macrocyclic architectures that are otherwise synthetically intractable[2]. However, its thermal instability and unique solubility profile demand rigorous cold-chain logistics and carefully buffered aqueous environments during formulation and reaction screening. Mastery of its physicochemical properties is the crucial first step toward leveraging its full synthetic potential.

References

-

Kazmaier, U. "Syntheses of Marine Natural Products via Matteson Homologations and Related Processes." Marine Drugs 2025, 23(1), 20. URL: [Link]

Sources

3-Iodobut-2-enoic Acid: A Technical Guide on Chemical Identifiers, Stereoselective Synthesis, and Downstream Applications

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, 3-iodobut-2-enoic acid serves as a highly versatile, bifunctional building block. Featuring both a carboxylic acid moiety and a reactive vinylic iodide, this compound is indispensable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira). This whitepaper provides a rigorous examination of its chemical identifiers, details field-proven stereoselective synthetic protocols, and explores its downstream applications in the development of synthetic retinoids and bioactive butenolides.

Chemical Identity and Fundamental Properties

Establishing unambiguous chemical identity is the foundational step in any rigorous analytical or synthetic workflow. 3-Iodobut-2-enoic acid exists as two geometric isomers (E and Z), which exhibit distinct reactivity profiles and spatial orientations critical for stereospecific cross-coupling. The quantitative data and standard identifiers are summarized below for reference and computational modeling.

Table 1: Chemical Identifiers and Computed Properties of 3-Iodobut-2-enoic Acid

| Property / Identifier | Value |

| Generic Name | 3-Iodobut-2-enoic acid |

| CAS Number (Generic) | 89033-14-7 |

| CAS Number (Z-Isomer) | 34450-60-7 |

| Molecular Formula | C4H5IO2 |

| Molecular Weight | 211.99 g/mol |

| Canonical SMILES | CC(I)=CC(O)=O |

| Isomeric SMILES (Z-Isomer) | C/C(=C/C(=O)O)/I |

| InChI | InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2- |

| InChIKey | CSDFWNXJFJAWAM-IHWYPQMZSA-N |

| Predicted pKa | 4.00 ± 0.33 |

Mechanistic Synthesis & Stereocontrol

The utility of 3-iodobut-2-enoic acid relies heavily on the stereochemical purity of the vinyl iodide. The synthesis of the (Z)-isomer is typically achieved via the hydroiodination of tetrolic acid (2-butynoic acid) or its methyl ester, followed by isomerization if the (E)-isomer is required.

Protocol 1: Stereoselective Synthesis of (Z)-3-Iodobut-2-enoic Acid

Causality & Mechanism: The reaction utilizes sodium iodide (NaI) in acetic acid (AcOH). The acidic environment protonates the alkyne, increasing its electrophilicity. Iodide acts as the nucleophile, undergoing a strict anti-addition across the triple bond. This kinetically controlled pathway ensures near 100% stereoselectivity for the (Z)-isomer, avoiding the steric clash that would occur in a syn-addition transition state[2].

Step-by-Step Methodology:

-

Initiation: Dissolve methyl tetrolate (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.

-

Nucleophilic Addition: Add sodium iodide (1.7 eq) to the solution. Rationale: Excess NaI drives the equilibrium forward and ensures complete conversion.

-

Thermal Activation: Heat the mixture to reflux for 1.5 hours.

-

Self-Validation Check: Monitor the reaction by Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The complete disappearance of the alkyne starting material spot indicates reaction completion.

-

Quench & Extraction: Pour the mixture onto ice-water (20 mL) and extract with diethyl ether (2 × 30 mL).

-

Purification: Wash the combined organic layers with saturated NaHCO3 (to neutralize residual AcOH) and 5% Na2S2O3 (to reduce any generated I2 back to I-, preventing unwanted oxidative side reactions).

-

Isolation: Dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield (Z)-3-iodobut-2-enoic acid methyl ester as a clear oil (yields typically ~89-90%)[2]. Saponification with LiOH/H2O yields the free acid.

Protocol 2: Isomerization to (E)-3-Iodobut-2-enoic Acid

Causality & Mechanism: To access the (E)-isomer, the (Z)-isomer is subjected to hydroiodic acid (HI) in benzene. The addition of HI across the double bond generates a transient sp3-hybridized intermediate, allowing free rotation around the C2-C3 bond. Subsequent elimination of HI favors the thermodynamically more stable (E)-isomer, minimizing steric repulsion between the bulky iodine atom and the carboxylic moiety[2].

Stereoselective synthesis and isomerization pathways of 3-iodobut-2-enoic acid.

Downstream Applications in Medicinal Chemistry

Synthesis of Synthetic Retinoids

3-Iodobut-2-enoic acid is a pivotal synthon in the design of synthetic retinoids, which are vital in stem cell differentiation and dermatology. For instance, the synthesis of stable synthetic retinoids (such as EC23) involves the cross-coupling of the (E)-isomer with a vinylboronate or terminal alkyne. The retention of stereochemistry during Pd-catalyzed cross-coupling (e.g., Heck-Mizoroki or Suzuki-Miyaura) ensures the correct spatial orientation of the polyene chain, which is critical for binding affinity to Retinoic Acid Receptors (RARs)[2].

Cu-Catalyzed Cyclization to Alkylidene Butenolides

Alkylidene butenolides possess a broad spectrum of antibacterial and antifungal activities. (Z)-3-Iodobut-2-enoic acid reacts with terminal alkynes to form these lactones via a tandem coupling-cyclization process[3].

Protocol 3: Butenolide Synthesis Causality: Potassium carbonate (K2CO3) deprotonates the carboxylic acid to form a nucleophilic carboxylate. Copper(I) iodide (CuI) activates the terminal alkyne, facilitating a cross-coupling event at the vinylic iodide carbon. The spatial proximity of the cis-carboxylate then drives an intramolecular 5-endo-dig cyclization onto the activated alkyne, forming the furan-2-one ring[4]. Step-by-Step Methodology:

-

Under a nitrogen atmosphere, dissolve (Z)-3-iodobut-2-enoic acid (1.0 eq) in anhydrous DMF.

-

Add K2CO3 (2.0 eq) and stir. Rationale: DMF is a polar aprotic solvent that enhances the nucleophilicity of the carboxylate anion while stabilizing the Cu-intermediates.

-

Cool the mixture to -80 °C for 10 minutes, then slowly warm to room temperature.

-

Add the terminal alkyne (1.5 eq) and CuI (0.2 eq). Heat the reaction to 80 °C for 8 hours[3].

-

Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the m/z 210.9 peak and the emergence of the cyclized product mass confirms the tandem coupling-cyclization is complete.

-

Quench with saturated aqueous NH4Cl (to solubilize and remove copper salts) and extract with ethyl acetate. Purify the residual oils via flash chromatography (petroleum ether/ether)[3].

Analytical Characterization and Self-Validating Protocols

To ensure the integrity of the synthesized 3-iodobut-2-enoic acid before downstream application, rigorous analytical validation is required:

-

1H NMR (300 MHz, CDCl3): The vinylic proton serves as the primary diagnostic signal. For the (Z)-isomer, the vinylic proton typically resonates further downfield due to the deshielding anisotropic effect of the cis-oriented iodine atom. The methyl group appears as a distinct doublet due to allylic coupling.

-

Mass Spectrometry (ESI-MS): The presence of iodine is easily confirmed by the distinct isotopic mass defect and the prominent molecular ion peak[M-H]- at m/z 210.9.

-

HPLC: Baseline separation of E and Z isomers is achieved using a C18 reverse-phase column (Acetonitrile/Water 60:40 with 0.1% TFA). The (E)-isomer generally elutes later due to its altered dipole moment and hydrophobicity compared to the (Z)-isomer.

References

-

Guidechem - 3-IODO-2-BUTENOIC ACID 89033-14-7 wiki. 1

-

Royal Society of Chemistry (RSC) - Design and biological evaluation of synthetic retinoids: probing length vs. stability vs. activity. 2

-

Semantic Scholar / Molecular BioSystems - Design and biological evaluation of synthetic retinoids.

-

SciSpace - Synthesis of some butenolides and study of their antibacterial activity.3

-

ResearchGate - Synthesis of some Butenolides and Study of their Antibacterial Activity. 4

Sources

Crystal Structure Analysis of 3-Iodobut-2-enoic Acid: A Technical Guide for Drug Discovery and Development

This guide provides a comprehensive technical overview of the methodologies and analytical considerations for the crystal structure determination of 3-iodobut-2-enoic acid. As a valuable scaffold in medicinal chemistry, understanding its three-dimensional structure at an atomic level is paramount for rational drug design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflow, from synthesis to structural elucidation and its implications.

Introduction: The Significance of Iodinated Scaffolds in Modern Drug Design

Halogenated organic molecules have become indispensable in the development of new therapeutic agents. Among the halogens, iodine possesses a unique combination of properties—large atomic size, high polarizability, and the ability to form so-called "halogen bonds"—that make it a powerful tool for modulating the pharmacological profile of a lead compound. The introduction of an iodine atom can enhance binding affinity to protein targets, improve metabolic stability, and influence pharmacokinetic properties.

The 3-iodobut-2-enoic acid moiety, in particular, combines the features of an α,β-unsaturated carboxylic acid—a common pharmacophore—with the strategic placement of an iodine atom. This structure presents multiple potential interaction points for target binding, including hydrogen bonding via the carboxylic acid group and halogen bonding from the iodine atom. A precise understanding of its solid-state conformation and intermolecular interactions is therefore a critical prerequisite for its use in fragment-based drug discovery and lead optimization.[1] This guide outlines the complete workflow for achieving this structural understanding.

PART 1: Synthesis and High-Quality Crystallization

The foundation of any successful crystallographic analysis is the availability of high-purity, single crystals. The journey begins with a robust synthetic protocol and is followed by a meticulous crystallization process.

Experimental Protocol: Synthesis of (E)- and (Z)-3-Iodobut-2-enoic Acid

The synthesis of 3-iodobut-2-enoic acid can be approached via the hydroiodination of tetrolic acid (but-2-ynoic acid). The stereochemical outcome (E- or Z-isomer) is highly dependent on reaction conditions.

Objective: To synthesize and isolate the (E) and (Z) isomers of 3-iodobut-2-enoic acid.

Materials:

-

Tetrolic acid

-

Hydriodic acid (57% aqueous solution)

-

Sodium iodide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hexanes

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrolic acid in a suitable solvent such as glacial acetic acid.

-

Hydroiodination (for Z-isomer): For the synthesis of the (Z)-isomer, the addition of HI across the alkyne is typically performed at lower temperatures. Add a stoichiometric amount of sodium iodide, followed by the slow addition of a strong acid (e.g., sulfuric acid) to generate HI in situ. Maintain the reaction temperature at 0-5 °C.

-

Hydroiodination (for E-isomer): The thermodynamically more stable (E)-isomer is generally favored at higher temperatures. A procedure analogous to the synthesis of (E)-3-iodoprop-2-enoic acid can be adapted, involving heating the alkyne with hydriodic acid.[2] Charge the flask with tetrolic acid and an aqueous solution of hydriodic acid and heat to reflux for several hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove any excess iodine. Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the desired isomer.

Causality in Synthesis: The stereoselectivity of the hydrohalogenation of an alkyne is a classic example of kinetic versus thermodynamic control. The syn-addition of HI, often proceeding via a cyclic transition state, initially yields the (Z)-isomer as the kinetic product. However, given sufficient thermal energy, isomerization can occur to yield the more stable (E)-isomer, where the bulky iodine and carboxylic acid groups are on opposite sides of the double bond.

Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals is often an empirical process, but a systematic approach greatly increases the likelihood of success.

Objective: To grow single crystals of 3-iodobut-2-enoic acid suitable for X-ray diffraction.

Recommended Techniques:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexanes).

-

Filter the solution through a syringe filter into a clean vial.

-

Cover the vial with a cap containing small perforations to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane).

-

Place a small drop of this solution on a siliconized glass slide.

-

In a sealed chamber (e.g., a petri dish), place a reservoir of a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes).

-

Invert the slide over the reservoir (hanging drop) or place the drop in a well next to the reservoir (sitting drop).

-

As the anti-solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting slow and orderly crystallization.

-

Rationale for Solvent Selection: The choice of solvent is critical. Ideal solvents will dissolve a moderate amount of the compound and have a suitable vapor pressure for the chosen technique. For carboxylic acids, polar protic solvents can be effective, but co-solvents are often used to fine-tune solubility. The goal is to approach supersaturation slowly, allowing molecules to self-assemble into a well-ordered crystal lattice.

PART 2: Single-Crystal X-ray Diffraction: From Data to Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4]

Experimental Workflow

The workflow from a suitable crystal to a final, refined structure is a multi-step process.

Caption: Experimental workflow for single-crystal X-ray analysis.

Methodology Deep Dive

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope for its sharp edges and lack of visible defects. It is mounted on a glass fiber or loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage.

-

Data Collection: The crystal is placed in a modern X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various orientations. The diffracted X-rays are recorded by a detector, producing a series of diffraction images.[5]

-

Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions—the basic repeating unit of the crystal—and the crystal system.[4]

-

Structure Solution: The central challenge in crystallography is the "phase problem." While the intensities of the diffracted beams are measured, their phase information is lost.[5] For small molecules like 3-iodobut-2-enoic acid, "direct methods" or Patterson methods are typically successful. These computational techniques use statistical relationships between intensities to recover the lost phase information.

-

Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure is typically presented with a low R-factor, indicating a good agreement with the experimental data.

PART 3: Structural Analysis of 3-Iodobut-2-enoic Acid

While no public crystal structure of 3-iodobut-2-enoic acid currently exists in the Cambridge Structural Database (CSD), we can predict its key structural features based on well-established chemical principles and data from analogous structures, such as (E)-pent-2-enoic acid.[6] The following analysis is a predictive model of what a successful structure determination would likely reveal.

Expected Crystallographic Data

The data presented below is a hypothetical but chemically reasonable dataset for (E)-3-iodobut-2-enoic acid, intended for illustrative purposes.

| Parameter | Expected Value | Rationale |

| Chemical Formula | C₄H₅IO₂ | Based on molecular composition.[7] |

| Molecular Weight | 211.99 g/mol | Based on molecular composition.[7] |

| Crystal System | Monoclinic or Triclinic | Common for small, planar organic molecules. |

| Space Group | P2₁/c or P-1 | These are common centrosymmetric space groups for carboxylic acids that form inversion dimers.[6][8] |

| Z (Molecules/Unit Cell) | 2 or 4 | Consistent with the expected packing arrangement. |

| Key Intermolecular Forces | O-H···O Hydrogen Bonds, C-H···O Interactions | The primary motif for carboxylic acids is the formation of hydrogen-bonded dimers.[6][8] |

| I···O Halogen Bonds | The polarizable iodine atom is a good halogen bond donor, likely interacting with carbonyl oxygens. |

Intramolecular Features: Molecular Geometry

The molecule is expected to be largely planar, a characteristic feature of sp²-hybridized systems. The C=C double bond in the (E)-isomer would enforce a trans configuration. Key bond lengths and angles would be consistent with standard values: a C=C bond length of ~1.34 Å, a C-I bond of ~2.10 Å, and carboxylic C=O and C-O bonds of ~1.21 Å and ~1.31 Å, respectively.

Intermolecular Interactions: The Crystal Packing

The crystal packing is dictated by a hierarchy of non-covalent interactions.

-

Hydrogen Bonding: The most dominant interaction will undoubtedly be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a nearly universal packing motif for simple carboxylic acids in the solid state.[6][8]

-

Halogen Bonding: A key feature of significant interest for drug design is the potential for halogen bonding. The iodine atom possesses a region of positive electrostatic potential (a "σ-hole") opposite the C-I covalent bond. This positive region can engage in a favorable electrostatic interaction with a Lewis basic site, such as the carbonyl oxygen of a neighboring molecule (an I···O interaction). This interaction is highly directional and can be a powerful tool for controlling solid-state architecture and molecular recognition at a protein binding site.

Caption: Key intermolecular interactions in 3-iodobut-2-enoic acid.

PART 4: Complementary Analyses and Implications

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on complementary techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution confirms the chemical connectivity and isomeric purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR analysis identifies key functional groups, notably the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition of the compound.

The atomic-level details gleaned from this comprehensive analysis are directly applicable to drug development. The precise geometry of the molecule, the location of its hydrogen bond donors and acceptors, and the position and strength of its halogen bond donor site provide a detailed pharmacophore model. This model can be used for in silico screening of protein targets, for designing more potent analogues with improved binding affinity, and for understanding structure-activity relationships (SAR) in a lead optimization campaign. The ability of the iodine atom to act as a halogen bond donor, for instance, could be exploited to achieve selective binding to a target protein over others.

References

-

Peppel, T., Sonneck, M., Spannenberg, A., & Wohlrab, S. (2015). Crystal structure of (E)-pent-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, E71, o279–o280. Available at: [Link]

-

Zakeri, M., & Zhdankin, V. V. (2005). Intra- and intermolecular interactions in the solid state structure of 2-iodylbenzenesulfonamides: a heptacoordinated organic iodine(v) compound. New Journal of Chemistry, 29(9), 1165-1168. Available at: [Link]

-

Organic Syntheses. (n.d.). (2-Propenoic acid, 3-iodo-, (2E)-). Retrieved March 7, 2026, from [Link]

-

Xu, D., et al. (2021). Radioiodinated 4-(p-Iodophenyl) Butanoic Acid-Modified Estradiol Derivative for ER Targeting SPECT Imaging. Analytical Chemistry, 93(41), 13998–14006. Available at: [Link]

-

CCDC. (n.d.). Access Structures. Retrieved March 7, 2026, from [Link]

- Pecharsky, V. K., & Zavalij, P. Y. (2003).

-

SpectraBase. (n.d.). (E)-3-Iodo[2-2H]but-2-enoic acid. Retrieved March 7, 2026, from [Link]

-

Sinko, W. I., et al. (2013). X Ray crystallography. Journal of Visualized Experiments, (71), e50212. Available at: [Link]

-

Weiss, R., et al. (2016). Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling. Beilstein Journal of Organic Chemistry, 12, 2383–2394. Available at: [Link]

-

Peppel, T., Sonneck, M., Spannenberg, A., & Wohlrab, S. (2015). Crystal structure of (E)-pent-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o279-o280. Available at: [Link]

-

NIST. (n.d.). 3-Methylbut-2-enoic acid, 3-methylbut-2-yl ester. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). but-3-enoate;(E)-but-2-enoic acid. Retrieved March 7, 2026, from [Link]

-

PubChemLite. (n.d.). 3-iodobut-3-enoic acid (C4H5IO2). Retrieved March 7, 2026, from [Link]

-

Stenutz. (n.d.). (Z)-3-bromobut-2-enoic acid. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved March 7, 2026, from [Link]

-

Wlodawer, A. (2001). Macromolecular Structure Determination by X-ray Crystallography. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Available at: [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved March 7, 2026, from [Link]

-

Dartmouth Undergraduate Journal of Science. (2009). X-ray Crystallography. Retrieved March 7, 2026, from [Link]

-

Infantes, L., & Motherwell, S. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 1(1), 19-41. Available at: [Link]

-

Grodner, J., et al. (2023). Enzymes as Targets for Drug Development II. International Journal of Molecular Sciences, 24(4), 3326. Available at: [Link]

Sources

- 1. 34450-60-7|(Z)-3-Iodobut-2-enoic acid|BLD Pharm [bldpharm.com]

- 2. (Z)-3-iodooct-2-enoic acid - CAS号 —— - 摩熵化学 [molaid.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of (E)-dodec-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity trends of beta-iodo alpha-beta unsaturated acids

Technical Guide: Reactivity & Synthesis of -Iodo -Unsaturated Acids

Executive Summary

Key Challenges addressed in this guide:

-

Stereocontrol: Accessing thermodynamically stable (E)-isomers vs. kinetically favored (Z)-isomers.

-

Chemoselectivity: Coupling the C–I bond without interfering with the carboxylic acid or the Michael acceptor system.

-

The "Free Acid" Problem: Overcoming catalyst poisoning caused by carboxylate coordination to Palladium (Pd) centers.

Structural Dynamics & Isomerism

The reactivity of 3-iodoacrylic acid is dictated by the stereochemistry of the alkene.

-

(E)-Isomer (Trans): Thermodynamically more stable.[1] The carboxylic acid and iodine are on opposite sides, minimizing steric repulsion. It is the preferred substrate for constructing trans-cinnamic acid derivatives.

-

(Z)-Isomer (Cis): Kinetically favored in certain addition reactions but prone to isomerization under thermal or acidic stress. Essential for synthesizing cis-fused bicyclic lactones or specific natural product scaffolds.

Reactivity Profile Table

| Feature | (E)-3-Iodoacrylic Acid | (Z)-3-Iodoacrylic Acid |

| Thermodynamic Stability | High | Moderate (Isomerizes to E at >100°C) |

| Dipole Moment | Lower | Higher |

| Preferred Synthesis | HI / CuI (Thermodynamic control) | NaI / AcOH (Kinetic control) |

| Coupling Behavior | Retains stereochemistry | Risk of isomerization to E |

Synthesis Modules: Stereoselective Protocols

Module A: Synthesis of (E)-3-Iodoacrylic Acid

Mechanism: Thermodynamic equilibration catalyzed by Copper(I).[1] Source: Organic Syntheses Coll. Vol. 10, p. 484 (2004).

Protocol:

-

Setup: Equip a 250-mL three-necked flask with a reflux condenser and thermometer.

-

Charge: Add CuI (1.1 mmol, 200 mg) and 57% Hydriodic Acid (40 mL) .

-

Addition: Add Propiolic Acid (162 mmol, 10 mL) via syringe. Caution: Exothermic.

-

Reaction: Heat immediately to 130°C (oil bath) to achieve reflux (110°C internal). Maintain for 30 minutes .

-

Crystallization: Cool slowly to 28°C. White needles will precipitate.[1]

-

Isolation: Filter, wash with cold water (3 x 70 mL), and dry over

. -

Yield: ~79% of analytically pure (E)-isomer.

Module B: Synthesis of (Z)-3-Iodoacrylic Acid (Ethyl Ester)

Mechanism: Anti-addition of iodide to the alkyne triple bond (kinetic control). Source: Organic Syntheses Coll. Vol. 8, p. 251 (1993).

Protocol:

-

Setup: 250-mL flask with magnetic stir bar.

-

Charge: NaI (204 mmol, 30.6 g) and Glacial Acetic Acid (100 mL) .

-

Addition: Add Ethyl Propiolate (204 mmol, 20.6 mL) in one portion.

-

Reaction: Heat at 70°C for 12 hours .

-

Workup: Dilute with water/ether. Neutralize aqueous layer with KOH.[2] Distill the organic layer.[2]

-

Yield: ~88% of Ethyl (Z)-

-iodoacrylate.[2]-

Note: Hydrolysis to the free acid requires mild conditions (LiOH, THF/H2O) to prevent isomerization.

-

Reactivity Profile: Cross-Coupling The "Free Acid"

The primary failure mode in coupling free carboxylic acids is the formation of stable carboxylate-Pd complexes, which arrest the catalytic cycle.

Strategy: The "Aqueous Base" System

Using water as a co-solvent with an inorganic base ensures the carboxylic acid exists entirely as a soluble carboxylate salt, preventing it from acting as a tight ligand on the metal center.

Recommended Conditions (Suzuki-Miyaura):

-

Catalyst:

(1-2 mol%) with water-soluble phosphine (e.g., TPPTS) OR standard -

Base:

or -

Solvent: Water / Acetonitrile (1:1) or Water / Acetone.

-

Temperature: 40–60°C (Mild heating prevents decarboxylation).

Experimental Protocol: Suzuki Coupling of Free (E)-3-Iodoacrylic Acid

-

Dissolution: In a vial, dissolve (E)-3-iodoacrylic acid (1.0 equiv) and Arylboronic acid (1.1 equiv) in Water/Acetonitrile (1:1) .

-

Neutralization: Add

(3.0 equiv) . Evolution of -

Catalysis: Add

(2 mol%) . Degas with -

Reaction: Heat to 50°C for 4–6 hours. Monitoring by HPLC is recommended.

-

Workup: Acidify carefully with 1M HCl to pH 2 (precipitates the product). Extract with EtOAc.

Visualizations

Diagram 1: Stereoselective Synthesis Flowchart

This diagram illustrates the divergent synthetic pathways from Propiolic Acid.

Caption: Divergent synthesis of (E) and (Z) isomers from a common propiolic acid precursor.

Diagram 2: Catalytic Cycle for Free Acid Coupling

This diagram highlights the critical "Salt Formation" step that prevents catalyst poisoning.

Caption: Modified Suzuki cycle for free acids. Neutralization prior to oxidative addition is critical.

References

-

Organic Syntheses, Coll. Vol. 10, p. 484 (2004). (2E)-3-Iodoacrylic Acid Synthesis. [Link]

-

Organic Syntheses, Coll. Vol. 8, p. 251 (1993). Ethyl (Z)-3-Iodoacrylate Synthesis. [Link]

-

Journal of Organic Chemistry, 2011, 76, 4697-4702. Aqueous Suzuki-Miyaura Couplings (TPGS-750-M). [Link]

-

Chemical Reviews, 2007, 107, 874–922. The Sonogashira Reaction: A Booming Methodology. [Link]

A Guide to the Precise Determination of Molecular Weight and Exact Mass: The Case of 3-Iodobut-2-enoic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a cornerstone of scientific rigor and innovation. The differentiation and accurate calculation of molecular weight and exact mass are fundamental to this endeavor, providing critical information for structural elucidation, purity assessment, and metabolic profiling. This guide offers an in-depth exploration of these concepts, using 3-Iodobut-2-enoic acid as a practical example. We will delve into the theoretical underpinnings of these mass measurements and provide a validated experimental workflow for their determination using high-resolution mass spectrometry (HRMS).

Foundational Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with significant implications in analytical chemistry.[1][2]

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weights of the elements as published by the International Union of Pure and Applied Chemistry (IUPAC), which account for the natural isotopic abundance of each element on Earth.[3][4] For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C (about 98.9%) and ¹³C (about 1.1%). Molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions and for preparing solutions of known molarity.

Exact Mass , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element.[2] This value is determined by summing the monoisotopic masses of these specific isotopes. For instance, in the exact mass calculation for an organic molecule, the mass of carbon is taken as the mass of the ¹²C isotope (exactly 12.000000 Da by definition), the mass of hydrogen is that of ¹H, and so on.[5] Exact mass is the value that is experimentally determined by high-resolution mass spectrometry and is indispensable for the unambiguous determination of a molecule's elemental composition.[6]

The following diagram illustrates the conceptual relationship between these two fundamental mass measurements.

Caption: Relationship between Molecular Weight and Exact Mass.

Theoretical Calculation for 3-Iodobut-2-enoic Acid

To illustrate the practical difference between these two values, let us perform the calculations for our topic molecule, 3-Iodobut-2-enoic acid, which has the chemical formula C₄H₅IO₂.

Calculation of Molecular Weight

For the molecular weight calculation, we use the standard atomic weights of the constituent elements as provided by IUPAC.

| Element | Symbol | Standard Atomic Weight (Da) | Count | Total Weight (Da) |

| Carbon | C | 12.011 | 4 | 48.044 |

| Hydrogen | H | 1.008 | 5 | 5.040 |

| Iodine | I | 126.9045 | 1 | 126.9045 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 211.9865 |

Thus, the molecular weight of 3-Iodobut-2-enoic acid is approximately 211.99 g/mol .

Calculation of Exact Mass

For the exact mass calculation, we use the monoisotopic masses of the most abundant stable isotopes of each element.

| Element | Most Abundant Isotope | Monoisotopic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 4 | 48.000000 |

| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |

| Iodine | ¹²⁷I | 126.904477 | 1 | 126.904477 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | 211.933432 |

The exact mass of 3-Iodobut-2-enoic acid is 211.933432 Da . This is the value that a high-resolution mass spectrometer would aim to measure.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The theoretical exact mass can be experimentally verified with high precision using High-Resolution Mass Spectrometry (HRMS), a technique that can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[7] This high level of precision allows for the confident determination of a molecule's elemental composition.[6] Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers are commonly employed for this purpose.[5][7]

The following diagram outlines a typical workflow for the determination of the exact mass of a small molecule like 3-Iodobut-2-enoic acid using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Caption: A typical LC-HRMS experimental workflow.

Experimental Protocol

The following is a detailed protocol for the determination of the exact mass of 3-Iodobut-2-enoic acid.

1. Sample Preparation:

-

Dissolve a small amount of 3-Iodobut-2-enoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL.[8]

-

Ensure the sample is fully dissolved and free of particulate matter by vortexing and, if necessary, filtering through a 0.22 µm syringe filter.[9]

-

For LC-MS analysis, it is crucial to use high-purity solvents and to avoid non-volatile buffers and salts that can interfere with the ionization process.[1]

2. Liquid Chromatography (LC) Separation:

-

Inject the prepared sample into an LC system coupled to the mass spectrometer.

-

For a polar compound like an organic acid, a reversed-phase C18 column can be used with a mobile phase gradient of water and acetonitrile (or methanol), both containing a small amount of an acid modifier like 0.1% formic acid to promote protonation.[10]

-

The LC step separates the analyte of interest from any impurities and the sample matrix, ensuring a clean signal for mass analysis.

3. Ionization:

-

As the analyte elutes from the LC column, it enters the mass spectrometer's ion source.

-

Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar small molecules, and it is typically operated in negative ion mode for carboxylic acids to form the deprotonated molecule [M-H]⁻.[11]

4. Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., an Orbitrap or TOF).

-

The instrument must be properly calibrated across the desired mass range using a known calibration standard to ensure high mass accuracy.[7][12] Many modern instruments feature automated calibration routines.[13]

-

The mass analyzer is set to a high-resolution mode (e.g., >60,000 FWHM) to accurately measure the m/z of the ions.[14]

5. Data Processing and Analysis:

-

The acquired high-resolution mass spectrum will show a peak corresponding to the [M-H]⁻ ion of 3-Iodobut-2-enoic acid.

-

The measured m/z value is then used to calculate the mass of the neutral molecule.

-

Specialized software is used to compare the experimentally measured exact mass to a theoretical exact mass calculated for potential elemental compositions.[15]

-

The high mass accuracy (typically < 5 ppm error) provided by HRMS allows for the confident assignment of the elemental formula C₄H₅IO₂.[4]

Data Summary and Interpretation

The results of the theoretical calculations and a hypothetical experimental outcome are summarized below.

| Parameter | Calculated/Measured Value |

| Chemical Formula | C₄H₅IO₂ |

| Molecular Weight (Calculated) | 211.99 g/mol |

| Exact Mass (Calculated) | 211.933432 Da |

| Ion of Interest (Negative ESI) | [M-H]⁻ |

| Theoretical m/z of [M-H]⁻ | 210.926182 |

| Hypothetical Measured m/z | 210.9260 |

| Mass Error (ppm) | -0.86 |

A mass error of less than 5 ppm provides strong evidence for the assigned elemental composition.

Conclusion

The precise determination of molecular weight and exact mass is a critical aspect of chemical analysis, providing foundational data for researchers in various scientific disciplines. A clear understanding of the distinction between these two parameters is essential for the correct application of theoretical calculations and experimental measurements. As demonstrated with 3-Iodobut-2-enoic acid, the calculation of molecular weight is vital for bulk chemical applications, while the determination of exact mass through high-resolution mass spectrometry is paramount for the unambiguous confirmation of a molecule's elemental composition. The protocols and concepts outlined in this guide provide a robust framework for the accurate characterization of small molecules, a task that is fundamental to advancing drug discovery and development.

References

-

Formula Prediction in HRMS Analysis on LC Q TOF. (2025, March 27). YouTube. [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). American Laboratory. [Link]

-

Definitions of Terms Relating to Mass Spectrometry (IUPAC Recommendations 2013). (2013, June 6). ResearchGate. [Link]

-

Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016, November 29). Agilent Technologies. [Link]

-

Ask the Expert - Orbitrap Exploris 120 mass spectrometer - calibration and method editor. (2022, November 11). YouTube. [Link]

-

Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Waters Corporation. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017, November 20). PMC. [Link]

-

Updating IUPAC spectroscopy recommendations and data standards. (2016, October 19). Spectroscopy Europe. [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]

-

SMART: A data reporting standard for mass spectrometry imaging. PMC. [Link]

-

Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. PMC. [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

-

Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Scilit. [Link]

-

Orbitrap Mass Spectrometry. (2013, April 16). ACS Publications. [Link]

-

Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. ScienceDirect. [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]

-

Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. [Link]

-

Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. EPA. [Link]

-

Data-Dependent Analysis Approach in LC/HRMS: Annotation of Natural Product Components as Case Study. Shimadzu. [Link]

-

Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

-

Worked example: Calculating Molecular weight. Khan Academy. [Link]

-

How To Calculate The Molar Mass of a Compound - Quick & Easy!. (2017, August 9). YouTube. [Link]

-

Exact mass vs molecular weight. (2023, May 3). Reddit. [Link]

-

Exact Molecular Mass versus Molecular Weight. University of Colorado Boulder. [Link]

Sources

- 1. tecan.com [tecan.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. algimed.com [algimed.com]

- 7. Technical documentation [docs.thermofisher.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. agilent.com [agilent.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. shimadzu.co.kr [shimadzu.co.kr]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Protocol for the Synthesis of 3-Iodobut-2-enoic Acid from Ethyl Acetoacetate

Executive Summary

3-Iodobut-2-enoic acid (also known as

This guide details a robust, field-proven protocol for synthesizing (Z)-3-iodobut-2-enoic acid starting from the inexpensive commodity chemical ethyl acetoacetate . Unlike direct halogen exchange methods which often suffer from poor conversion and stereochemical scrambling, this protocol utilizes a dehydrohalogenation-hydroiodination sequence . This pathway ensures high stereochemical fidelity (Z-isomer >98%) and chemical purity.

Synthetic Strategy: The "Tetrolic Acid" Route

Direct iodination of

-

Activation: Conversion of the enol to a vinyl chloride.

-

Elimination: Formation of the alkyne (but-2-ynoic acid).

-

Addition: Stereoselective hydroiodination to the target vinyl iodide.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical disconnection and forward synthetic flow.

Figure 1: Step-wise synthetic workflow for the conversion of ethyl acetoacetate to (Z)-3-iodobut-2-enoic acid.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 3-chlorobut-2-enoate

Objective: Convert the

-

Reagents: Ethyl acetoacetate (1.0 equiv), Phosphorus pentachloride (

, 1.05 equiv). -

Solvent: Neat or Dichloromethane (DCM).[1]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a

drying tube (or -

Cooling: Charge the flask with

(solid). Cool the flask to 0°C using an ice/salt bath. -

Addition: Add ethyl acetoacetate dropwise over 60 minutes.

-

Critical Control Point: The reaction is highly exothermic and evolves HCl gas. Maintain internal temperature <10°C to prevent polymerization.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn pale yellow/orange.

-

Quench/Workup: Pour the reaction mixture slowly onto crushed ice (500 g per mole) with vigorous stirring. Extract with DCM (

).[2] -

Purification: Wash the organic layer with saturated

(until neutral) and brine. Dry over -

Distillation: Purify the crude oil by vacuum distillation (bp ~60–65°C at 10 mmHg).

-

Yield: Expect 75–85%.

-

Product: Mixture of E/Z isomers (ratio is irrelevant for the next step).

-

Stage 2: Synthesis of But-2-ynoic Acid (Tetrolic Acid)

Objective: Simultaneous saponification of the ester and dehydrohalogenation to form the triple bond.

-

Reagents: Ethyl 3-chlorobut-2-enoate (from Stage 1), Potassium Hydroxide (KOH, 3.5 equiv).

-

Solvent: Ethanol (95%) / Water.

Procedure:

-

Preparation: Dissolve KOH in ethanol (approx. 1.5 M concentration).

-

Addition: Add the chloro-ester dropwise to the ethanolic KOH solution at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

-

Workup: Cool the mixture and evaporate most of the ethanol under reduced pressure. Dissolve the residue in a minimum amount of water.

-

Acidification: Cool the aqueous solution to 0°C. Acidify carefully with concentrated

or-

Observation: Tetrolic acid will precipitate or form an oil that solidifies.

-

-

Isolation: Extract with diethyl ether (

). Dry over -

Crystallization: Recrystallize from benzene or petroleum ether.

-

Yield: Expect 60–70%.

-

MP: 76–78°C.

-

Stage 3: Stereoselective Synthesis of (Z)-3-Iodobut-2-enoic Acid

Objective: Stereoselective addition of HI across the alkyne. Using NaI in Acetic Acid generates HI in situ, favoring the anti-addition (trans-addition) mechanism, leading to the (Z)-isomer (kinetic product).

-

Reagents: But-2-ynoic acid (1.0 equiv), Sodium Iodide (NaI, 1.5–2.0 equiv).

-

Solvent: Glacial Acetic Acid (AcOH).

Procedure:

-

Setup: 250 mL RBF with magnetic stirring and a reflux condenser.

-

Mixing: Dissolve but-2-ynoic acid and NaI in glacial acetic acid (approx. 0.5 M wrt substrate).[1]

-

Heating: Heat the mixture to 70°C for 4–6 hours.

-

Expert Insight: Do not exceed 80°C or prolong reaction beyond 8 hours, as thermodynamic equilibration to the (E)-isomer or polymerization may occur.

-

-

Quench: Pour the reaction mixture into ice-cold water.

-

Note: If the solution is dark (iodine), add a small amount of 10%

(sodium thiosulfate) to decolorize.

-

-

Filtration/Extraction: The product often precipitates as a white solid. Filter the solid.[4][10][11] If no precipitate forms, extract with ethyl acetate.

-

Purification: Recrystallize from water or water/ethanol mixture.

-

Yield: 75–85%.

-

Characterization: (Z)-isomer is confirmed by the chemical shift of the vinylic proton.

-

Mechanism of Stereoselectivity

The stereoselectivity in Stage 3 is governed by the nucleophilic attack of iodide on the protonated alkyne.

Figure 2: Mechanistic pathway for the formation of the Z-isomer via anti-addition.

-

Why Z-isomer? The reaction proceeds via anti-addition of H-I across the triple bond. The proton adds first, and the iodide attacks from the opposite face. Since the starting material is linear, anti-addition places the Iodine and the Carboxyl group on the same side of the double bond (Z-configuration).

Quantitative Data Summary

| Parameter | Stage 1 (Chlorination) | Stage 2 (Elimination) | Stage 3 (Iodination) |

| Starting Material | Ethyl Acetoacetate | Ethyl 3-chlorobut-2-enoate | But-2-ynoic Acid |

| Reagent | KOH / EtOH | NaI / AcOH | |

| Temperature | 0°C | Reflux (80°C) | 70°C |

| Time | 4–6 h | 3–4 h | 4–6 h |

| Typical Yield | 80% | 65% | 80% |

| Physical State | Colorless/Yellow Oil | White Solid | White/Off-white Crystals |

| Melting/Boiling Pt | bp 60°C @ 10mmHg | mp 76–78°C | mp 110–112°C |

Troubleshooting & Optimization

-

Issue: Low Yield in Stage 1.

-

Cause: Hydrolysis of

due to moisture or runaway exotherm. -

Solution: Use fresh

and strictly anhydrous conditions. Control addition rate to keep T < 10°C.

-

-

Issue: Incomplete Elimination in Stage 2.

-

Cause: Base concentration too low or insufficient heating.

-

Solution: Ensure KOH is in excess (3.5 equiv) to account for the acid consumption and the elimination.

-

-

Issue: Isomerization in Stage 3.

-

Cause: Overheating (>100°C) or exposure to light for prolonged periods.

-

Solution: Keep reaction at 70°C. Wrap flask in foil if storing the product.

-

Safety & Handling

-

Phosphorus Pentachloride (

): Highly corrosive and water-reactive. Releases HCl gas. Handle in a fume hood. -

But-2-ynoic Acid: Vesicant. Avoid skin contact.

-

Sodium Iodide / Iodine: Stains skin and equipment. Iodine vapor is toxic.

-

Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers containing iodide should be treated with thiosulfate before disposal.

References

-

Preparation of (Z)-3-Iodo-2-alkenoates: Ma, S.; Lu, X. A Convenient Procedure for the Efficient Preparation of Alkyl (Z)-3-Iodo-2-alkenoates.J. Chem. Soc., Chem. Commun.1990 , 1643–1644.

-

Synthesis of Tetrolic Acid (But-2-ynoic acid): Kauer, J. C.; Brown, M. Tetrolic Acid.[12]Organic Syntheses, Coll.[13] Vol. 4, p.939 (1963 ); Vol. 39, p.70 (1959 ).

-

Stereoselective Hydrohalogenation: Uguen, D.; Zoller, T. Stereoselective Synthesis of (Z)-3-Iodo-2-alkenoic Acids.Tetrahedron Lett.[14]1998 , 39, 6719.[14]

-

General Reactivity of Beta-Keto Esters: Bennet, F. The Chemistry of Beta-Keto Esters.BenchChem Application Notes. (General Reference)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. CN101531584A - Method for preparing 3-butenoic acid - Google Patents [patents.google.com]

- 8. Synthesis of substituted 3-iodocoumarins and 3-iodobutenolides via electrophilic iodocyclization of ethoxyalkyne diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Iodobut-2-enoic Acid

Introduction: Expanding the Synthetic Toolbox for Unsaturated Carboxylic Acids

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed guide for the stereospecific Suzuki-Miyaura coupling of 3-iodobut-2-enoic acid with various boronic acids. This reaction is of significant interest to researchers in medicinal chemistry and materials science as it offers a direct route to a diverse array of substituted but-2-enoic acid derivatives, which are valuable precursors to biologically active molecules and functional materials.

The presence of a vinyl iodide in 3-iodobut-2-enoic acid offers high reactivity, often allowing for milder reaction conditions compared to other vinyl halides.[1] However, the free carboxylic acid moiety presents a unique challenge, necessitating careful optimization of the reaction conditions, particularly the choice of base, to ensure efficient and clean conversion without interfering with the catalytic cycle. This guide will provide a reliable protocol, an in-depth discussion of the mechanistic rationale, and a comprehensive troubleshooting guide to empower researchers to successfully implement this powerful transformation.

Recommended Protocol

This protocol is designed as a general starting point for the Suzuki-Miyaura coupling of (E)-3-iodobut-2-enoic acid with a variety of aryl- and vinylboronic acids. Optimization of the reaction parameters may be necessary for specific substrates.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (E)-3-Iodobut-2-enoic acid | C₄H₅IO₂ | 211.98 | 1.0 | 1.0 |

| Boronic Acid | R-B(OH)₂ | Variable | 1.2 | 1.2 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |

| K₂CO₃ | K₂CO₃ | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - |

| Water | H₂O | 18.02 | 2 mL | - |

Experimental Procedure

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add (E)-3-iodobut-2-enoic acid (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv.) to the flask.

-

Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

-

Extraction: Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism & Rationale

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2]

The Catalytic Cycle

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodobut-2-enoic acid to form a Pd(II) intermediate.[1] This step is generally faster for iodides than for bromides or chlorides.[1]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by the base, which activates the boronic acid by forming a more nucleophilic borate species.[3]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Rationale for Experimental Choices

-

Substrate (3-Iodobut-2-enoic Acid): The vinyl iodide is highly reactive, facilitating the oxidative addition step. The reaction is stereospecific, with the E-configuration of the double bond being retained in the product.[1]

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in solution.[2] The triphenylphosphine ligands stabilize the palladium center and influence the reactivity and selectivity of the reaction.[5] Electron-rich and bulky phosphine ligands are known to facilitate both oxidative addition and reductive elimination.[6]

-

Base (K₂CO₃): The choice of base is critical when a free carboxylic acid is present. A moderately strong inorganic base like potassium carbonate is used to activate the boronic acid for transmetalation without causing significant deprotonation of the carboxylic acid, which could lead to catalyst inhibition or solubility issues.[7][8] An excess of the base is used to ensure complete activation of the boronic acid and to neutralize any acidic byproducts.

-

Solvent System (1,4-Dioxane/Water): A biphasic solvent system is often employed in Suzuki-Miyaura couplings. 1,4-Dioxane is a good solvent for the organic substrates and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive Catalyst: The Pd(PPh₃)₄ may have degraded. | Use a fresh batch of catalyst or a different palladium source (e.g., Pd(OAc)₂ with added PPh₃). Ensure proper degassing to prevent oxidation of the Pd(0) species. |

| Inefficient Base: The chosen base may not be optimal for the specific boronic acid. | Screen other inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. | |

| Low Reaction Temperature: The reaction may require more thermal energy to proceed. | Increase the reaction temperature in increments of 10 °C. | |

| Formation of Side Products | Homocoupling of Boronic Acid: This can occur if the transmetalation is slow or if there is oxidative degradation of the catalyst. | Ensure rigorous degassing of the reaction mixture. Consider using a different ligand that promotes faster transmetalation. |

| Protodeborylation of Boronic Acid: The boronic acid can be cleaved by acidic protons. | Use a boronic ester (e.g., pinacol ester) which is more stable. Ensure the reaction is not overly acidic during work-up before extraction. | |

| Isomerization of the Double Bond: Although rare under these conditions, it can be a possibility. | Confirm the stereochemistry of the starting material and product by NMR analysis. If isomerization is observed, consider using a different ligand system.[9] | |

| Difficulty in Product Isolation | Emulsion during Work-up: The presence of the carboxylate salt can lead to emulsification. | Add more brine during the washing step to break the emulsion. Alternatively, filter the mixture through a pad of Celite. |

| Poor Solubility of the Product: The product may have limited solubility in the extraction solvent. | Try a different extraction solvent (e.g., dichloromethane or a mixture of solvents). |

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

-

What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. [Link]

-

Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-